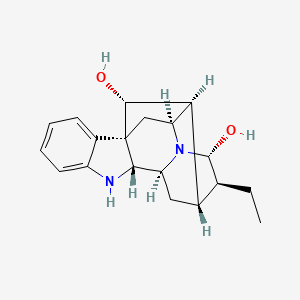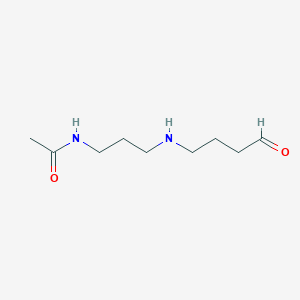
N-(3-acetamidopropyl)-4-aminobutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamidopropyl)-4-aminobutanal is the N-(3-acetamidopropyl)-derivative of 4-aminobutanal. It is a monocarboxylic acid amide and an alpha-CH2-containing aldehyde. It is a conjugate base of a N-(3-acetamidopropyl)-4-ammoniobutanal.
Aplicaciones Científicas De Investigación
Enzymatic Activity : N-(3-acetamidopropyl)-4-aminobutanal, as an aminoaldehyde, is a substrate for enzymes such as 4-aminobutanal dehydrogenase. This enzyme, purified from a Pseudomonas species, shows high activity toward aminoaldehydes like 4-aminobutanal and 3-aminopropanal. It is significant in biochemical pathways, including the metabolism of polyamines (Callewaert, Rosemblatt, & Tchen, 1974).
Role in Neurodegenerative Mechanisms : this compound, as a part of the aminoaldehyde group, is implicated in neurodegenerative diseases. In the context of augmented polyamine metabolism, it's one of the reactive aldehydes contributing to tissue death in neurodegenerative conditions. This aligns with studies showing the cytotoxicity of related compounds in retinal ganglion cell cultures (Wood, Khan, & Moskal, 2007).
Plant Stress Responses : In Arabidopsis thaliana, the terminal catabolism of putrescine involves the production of 4-aminobutanal, which is relevant for stress responses in plants. This compound, as a substrate for aminoaldehyde dehydrogenase, is crucial in polyamine metabolism and is linked to salt tolerance in plants (Zarei, Trobacher, & Shelp, 2016).
Impact on Parasite Vitality : The compound's derivatives, like aminoaldehydes, affect the vitality of parasites such as Leishmania infantum promastigotes. The study demonstrates the inhibitory effect of aldehydes derived from polyamines oxidation on these parasites, suggesting potential therapeutic applications (Massa, Spanò, Pintus, Medda, & Floris, 2010).
Pharmacological Research : The compound is also relevant in pharmacological research, particularly in the synthesis of various medicinal compounds. Studies on its derivatives have shown potential in creating anticonvulsant drugs and pain-attenuating properties (King et al., 2011).
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
N-[3-(4-oxobutylamino)propyl]acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-9(13)11-7-4-6-10-5-2-3-8-12/h8,10H,2-7H2,1H3,(H,11,13) |
Clave InChI |
VYYITLJUFOHZTF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCNCCCC=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




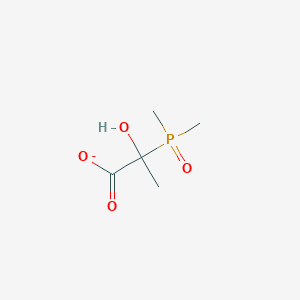
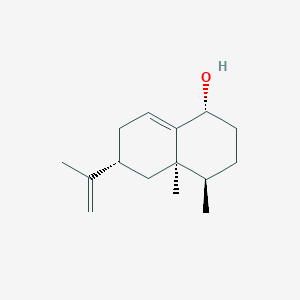
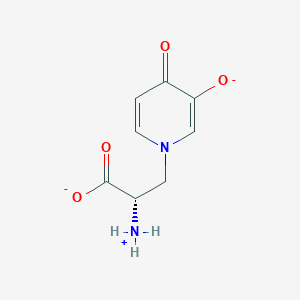
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1263567.png)

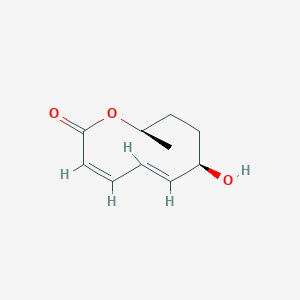
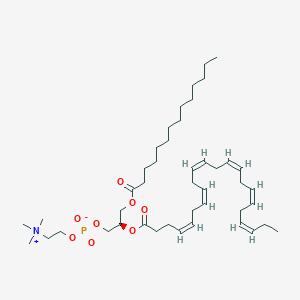
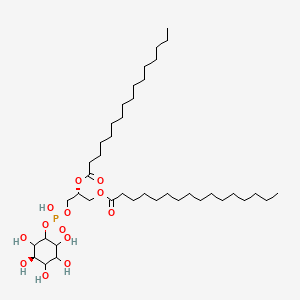
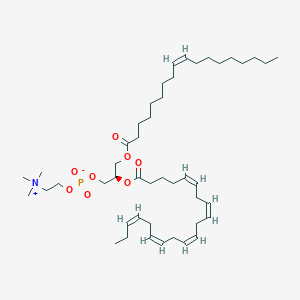
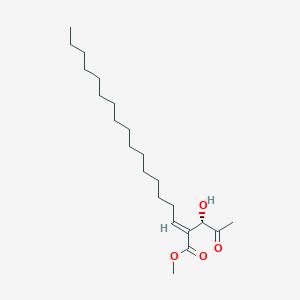
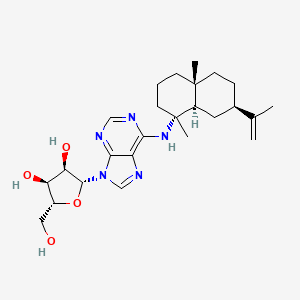
![N-[2-methyl-5-[[[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-oxomethyl]amino]phenyl]-5-isoxazolecarboxamide](/img/structure/B1263582.png)
